molecular formula C14H9F5S B6355753 4-Pentafluoroethylsulfanyl-biphenyl CAS No. 933673-37-1

4-Pentafluoroethylsulfanyl-biphenyl

Cat. No.: B6355753
CAS No.: 933673-37-1
M. Wt: 304.28 g/mol
InChI Key: QQAVJMFRZDYJQK-UHFFFAOYSA-N
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Description

4-Pentafluoroethylsulfanyl-biphenyl is a chemical compound with the molecular formula C14H9F5S. It consists of a biphenyl structure with a pentafluoroethylsulfanyl group attached to one of the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentafluoroethylsulfanyl-biphenyl typically involves the introduction of the pentafluoroethylsulfanyl group to a biphenyl precursor. One common method is the Ullmann reaction, where an aryl halide reacts with a thiol in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of biphenyl derivatives, including this compound, often employs scalable synthetic methodologies. These methods include catalytic coupling reactions such as the Suzuki-Miyaura and Negishi reactions, which are known for their efficiency and high yields. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pentafluoroethylsulfanyl-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl rings .

Scientific Research Applications

4-Pentafluoroethylsulfanyl-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pentafluoroethylsulfanyl-biphenyl involves its interaction with molecular targets through its biphenyl core and pentafluoroethylsulfanyl group. The fluorinated group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can disrupt cellular processes, making the compound a potential candidate for antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

    Polybrominated Biphenyls (PBBs): Used as flame retardants, these compounds have similar biphenyl structures but differ in their halogenation pattern.

    Polybrominated Diphenylethers (PBDEs): Also used as flame retardants, these compounds have diphenyl ether structures with bromine atoms.

    Other Fluorinated Biphenyls: Compounds with different fluorinated groups attached to the biphenyl core

Uniqueness

4-Pentafluoroethylsulfanyl-biphenyl is unique due to its specific pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(1,1,2,2,2-pentafluoroethylsulfanyl)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5S/c15-13(16,17)14(18,19)20-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVJMFRZDYJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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